![molecular formula C15H14N4O2S B4501023 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4501023.png)
2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
2,3-Dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with diethyl oxalate, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazolo[3,2-a]pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Structural Features
The compound features a thiazolo-pyrimidine core with the following characteristics:
- Molecular Formula: C15H14N4O2S
- Molecular Weight: 314.4 g/mol
- Functional Groups: Contains a carboxamide group and a pyridine moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiazolo and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Investigations into related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may also possess similar properties.
Neuropharmacological Effects
Some studies suggest that thiazolo-pyrimidine derivatives can influence neuropharmacological pathways. The unique substitution pattern of this compound may enhance its ability to interact with neurotransmitter systems, warranting further exploration in neuropharmacology.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways that highlight its complexity. Understanding the synthesis can lead to the development of analogs with improved efficacy or reduced toxicity. Research has documented various synthetic routes that could be optimized for better yields .
Case Study 1: Antimicrobial Efficacy
A notable study investigated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives, including compounds structurally similar to the target compound. Results indicated that these derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as novel antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that compounds with similar structural frameworks to this compound demonstrated significant cytotoxicity against multiple cancer cell lines. This suggests that further research into this compound could yield valuable insights into its anticancer potential.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids or proteins involved in cellular processes.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds featuring the pyridine ring, which may exhibit similar biological activities.
Biological Activity
2,3-Dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1282123-39-0) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 314.4 g/mol. The structure includes a thiazolo and pyrimidine ring system, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₄O₂S |
Molecular Weight | 314.4 g/mol |
CAS Number | 1282123-39-0 |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Tumor Cell Growth : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). One compound demonstrated an IC50 value of 27.6 μM, indicating significant cytotoxicity against these tumor cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways associated with cancer proliferation. The presence of electron-withdrawing groups enhances the cytotoxic activity due to increased reactivity towards cellular targets .
Antimicrobial Properties
Compounds containing thiazole and pyrimidine moieties have been shown to possess antimicrobial properties. Similar derivatives have exhibited activity against various bacterial strains, suggesting potential applications in treating infections.
Other Therapeutic Potentials
Beyond anticancer and antimicrobial activities, research has highlighted additional biological effects:
- Antioxidant Activity : Compounds in this class have demonstrated antioxidant properties that may contribute to their overall therapeutic profile .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Thieno[2,3-d]pyrimidines : A study synthesized multiple derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions significantly influenced their activity profiles .
- Antimicrobial Testing : In vitro testing against various pathogens showed that derivatives with specific structural features exhibited enhanced antimicrobial efficacy compared to traditional antibiotics.
Properties
IUPAC Name |
2,3-dimethyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-10(2)22-15-18-8-12(14(21)19(9)15)13(20)17-7-11-3-5-16-6-4-11/h3-6,8H,7H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGITNBJQIYDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCC3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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